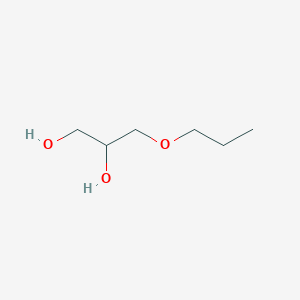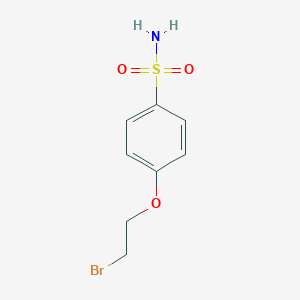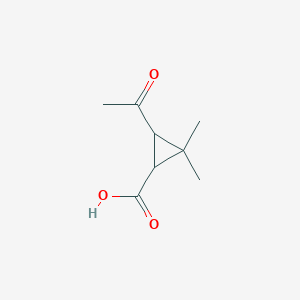
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid (ADCA) is a cyclic amino acid with a unique structure that has gained significant attention in scientific research. ADCA is a chiral molecule and exists in two enantiomeric forms, (R)-ADCA and (S)-ADCA. The synthesis of ADCA is challenging, and various methods have been developed to obtain this molecule. ADCA has shown promising results in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is not well understood. However, studies have suggested that 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid may exert its biological effects by inhibiting the activity of specific enzymes, such as acetylcholinesterase and tyrosinase. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also been reported to interact with specific receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been reported to exhibit various biochemical and physiological effects. Studies have suggested that 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid may exhibit anticancer, antiviral, and antimicrobial activities by inhibiting the activity of specific enzymes. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also been reported to exhibit antioxidant and anti-inflammatory activities. In addition, 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has several advantages and limitations for lab experiments. The asymmetric synthesis method for 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid produces high yields of enantiopure 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid, which is essential for studying the biological effects of this molecule. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is also stable under various conditions, making it suitable for use in various experiments. However, the synthesis of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is challenging and requires expertise in organic synthesis. In addition, the high cost of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid may limit its use in some experiments.
Orientations Futures
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has shown promising results in scientific research, and several future directions can be explored. Further studies are needed to understand the mechanism of action of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid and its potential applications in various scientific fields. The development of more efficient and practical methods for synthesizing 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is also essential. In addition, the use of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid in drug discovery and development should be explored further.
Applications De Recherche Scientifique
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various scientific fields. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been reported to exhibit anticancer, antiviral, and antimicrobial activities. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also been reported to exhibit antioxidant and anti-inflammatory activities.
Propriétés
Numéro CAS |
111869-21-7 |
|---|---|
Nom du produit |
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-acetyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4(9)5-6(7(10)11)8(5,2)3/h5-6H,1-3H3,(H,10,11) |
Clé InChI |
DBIPVNZNXKVLTL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C1(C)C)C(=O)O |
SMILES canonique |
CC(=O)C1C(C1(C)C)C(=O)O |
Synonymes |
Cyclopropanecarboxylic acid, 3-acetyl-2,2-dimethyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

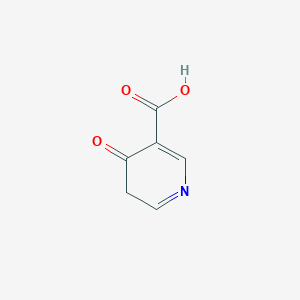
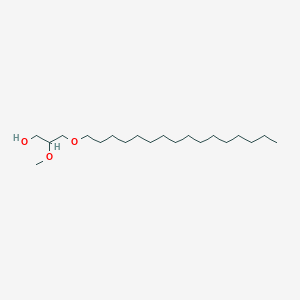

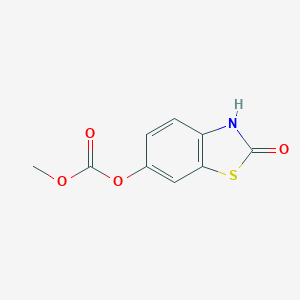
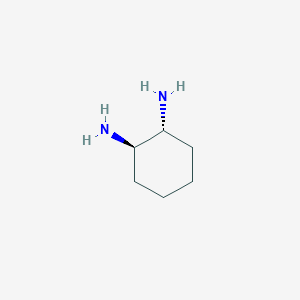
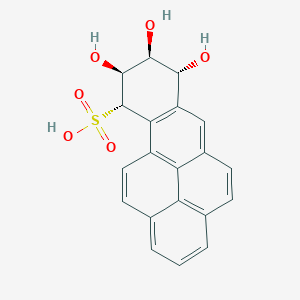
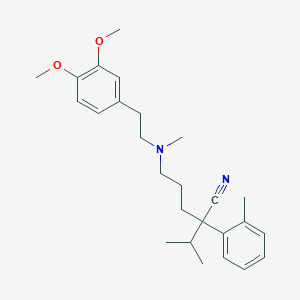
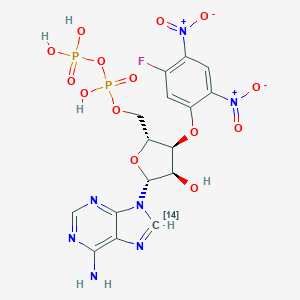
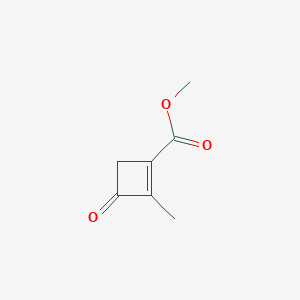
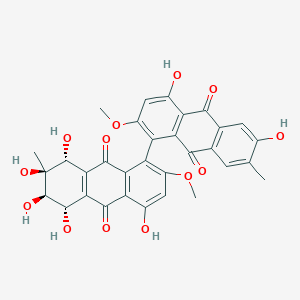
![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)
